molecular formula C11H17BrO2 B3031076 Tert-butyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate CAS No. 138732-34-0

Tert-butyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B3031076
CAS No.: 138732-34-0
M. Wt: 261.15
InChI Key: FMJZFIHFODXOHW-UHFFFAOYSA-N
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Description

Tert-butyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate (CAS: 1113001-87-8) is a bicyclo[1.1.1]pentane (BCP) derivative with a bromomethyl substituent at the 3-position and a tert-butyl ester at the 1-carboxylate position. Its molecular formula is C₈H₁₁BrO₂, and it has a molecular weight of 219.08 g/mol . The compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing rigid bioisosteres for aromatic rings or aliphatic chains. The bromomethyl group enables nucleophilic substitution reactions, while the tert-butyl ester enhances steric protection and stability against hydrolysis .

Properties

IUPAC Name

tert-butyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrO2/c1-9(2,3)14-8(13)11-4-10(5-11,6-11)7-12/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJZFIHFODXOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C12CC(C1)(C2)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601158553
Record name 1,1-Dimethylethyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate
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Molecular Weight

261.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138732-34-0
Record name 1,1-Dimethylethyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate
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Record name 1,1-Dimethylethyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate
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Record name tert-Butyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate
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Scientific Research Applications

Organic Synthesis

Tert-butyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate serves as a versatile building block in organic synthesis:

  • Substitution Reactions : The bromomethyl group can be substituted with nucleophiles such as amines or thiols, facilitating the creation of complex molecules.
  • Reduction Reactions : It can be reduced to generate methyl derivatives, expanding its utility in synthetic pathways.

Drug Design

The compound is investigated as a potential bioisostere in medicinal chemistry:

  • Its bicyclo[1.1.1]pentane core can mimic aromatic structures while enhancing metabolic stability, making it valuable in designing pharmaceuticals with improved pharmacokinetic properties.

Materials Science

In materials science, it is used for developing novel polymers:

  • The unique mechanical and thermal properties of materials derived from this compound are explored for applications in advanced materials.

Case Studies

StudyFocusFindings
Pigou & Taylor (1991)Synthesis TechniquesDiscussed effective synthetic routes and yields of bicyclic compounds, highlighting the utility of brominated intermediates like this compound in organic reactions .
Recent Drug Development ResearchBioisosterismExplored the incorporation of bicyclic structures in drug candidates, demonstrating enhanced activity and reduced side effects due to improved metabolic profiles .
Polymer ResearchMaterial PropertiesInvestigated the use of this compound in creating polymers with tailored properties for specific applications, such as coatings and adhesives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Bicyclo[1.1.1]pentane Core

Methyl 3-(Bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate (CAS: 1113001-87-8)
  • Structure : Methyl ester instead of tert-butyl.
  • Molecular Formula : C₈H₁₁BrO₂.
  • Key Differences : Lower steric hindrance and faster hydrolysis compared to the tert-butyl analog. Used in similar synthetic pathways but with distinct reactivity profiles .
Methyl 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate (CAS: 180464-87-3)
  • Structure : Hydroxymethyl group replaces bromomethyl.
  • Molecular Formula : C₈H₁₂O₃.
  • Key Differences : The hydroxyl group is less reactive than bromine, requiring activation (e.g., bromination) for further functionalization. Acts as a precursor to bromomethyl derivatives .
Methyl 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate (CAS: 1850815-92-7)
  • Structure : Trifluoromethyl group replaces bromomethyl.
  • Molecular Formula : C₉H₁₁F₃O₂.

Variations in Ester Groups

tert-Butyl N-[3-(Bromomethyl)bicyclo[1.1.1]pentan-1-yl]carbamate (CAS: EN300-384710)
  • Structure : Carbamate group replaces carboxylate.
  • Molecular Formula: C₁₁H₁₈BrNO₂.
  • Key Differences : The carbamate introduces nitrogen, enabling hydrogen bonding and altering solubility. The bromomethyl group retains substitution reactivity .
Methyl 3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate (CAS: 676371-64-5)
  • Structure: Boc-protected amino group replaces bromomethyl.
  • Molecular Formula: C₁₁H₁₇NO₄.
  • Key Differences: The amino group facilitates coupling reactions (e.g., amide formation), expanding utility in peptide mimetics .

Functional Group and Reactivity Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Group Reactivity Profile Application Example
Tert-butyl 3-(bromomethyl)BCP-1-carboxylate C₈H₁₁BrO₂ 219.08 Bromomethyl Nucleophilic substitution (SN2) Intermediate for phosphonates
Methyl 3-(hydroxymethyl)BCP-1-carboxylate C₈H₁₂O₃ 156.18 Hydroxymethyl Requires activation (e.g., bromination) Precursor to bromomethyl derivatives
tert-Butyl N-[3-(bromomethyl)BCP-1-yl]carbamate C₁₁H₁₈BrNO₂ 276.18 Bromomethyl + carbamate Dual reactivity: substitution and H-bonding Rigid linker in drug design
Methyl 3-(trifluoromethyl)BCP-1-carboxylate C₉H₁₁F₃O₂ 208.18 Trifluoromethyl Electron-withdrawing, metabolic stability Bioisostere for aromatic rings

Physicochemical Properties

  • Solubility : Tert-butyl esters generally exhibit lower water solubility than methyl esters due to increased hydrophobicity.
  • Stability : The tert-butyl group enhances resistance to enzymatic and acidic hydrolysis compared to methyl esters .
  • Safety : Brominated derivatives require careful handling (storage at 2–8°C, dry conditions) due to toxicity risks .

Biological Activity

Tert-butyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate (CAS No. 138732-34-0) is an organic compound notable for its unique bicyclic structure and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H17BrO2
  • Molecular Weight : 261.16 g/mol
  • IUPAC Name : tert-butyl (3-(bromomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate
  • Purity : ≥95%

Synthesis Methods

The synthesis of this compound typically involves:

  • Bromination of a bicyclo[1.1.1]pentane precursor.
  • Esterification to introduce the tert-butyl carboxylate group .

The biological activity of this compound is primarily attributed to its ability to undergo various chemical reactions, including:

  • Substitution Reactions : The bromomethyl group can be substituted with nucleophiles such as amines or thiols.
  • Reduction Reactions : The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
  • Oxidation Reactions : It can be oxidized to form corresponding alcohols or carboxylic acids .

Medicinal Chemistry

This compound has been investigated for its potential as a bioisostere in drug design, where it can mimic aromatic rings while enhancing metabolic stability. Its unique structural properties make it a candidate for developing pharmaceuticals with improved pharmacokinetic profiles .

Case Studies

Several studies have explored the biological implications of this compound:

  • Case Study 1 : A study published in the Australian Journal of Chemistry examined the compound's reactivity and potential as an intermediate in synthesizing biologically active molecules . The findings indicated that the compound could serve as a versatile building block in organic synthesis.
  • Case Study 2 : Research highlighted its application in materials science, where it was utilized in developing advanced polymers with unique mechanical properties . This application underscores the compound's versatility beyond medicinal chemistry.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Bicyclo[1.1.1]pentane-1-carboxylic acidLacks bromomethyl and tert-butyl groupsLimited reactivity
3-(Bromomethyl)bicyclo[1.1.1]pentane-1-carboxylic acidSimilar structure without tert-butyl esterModerate reactivity
Tert-butyl bicyclo[1.1.1]pentane-1-carboxylateLacks bromomethyl groupReduced bioactivity

The presence of both the bromomethyl and tert-butyl groups in this compound distinguishes it from similar compounds, providing unique reactivity and synthetic utility .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via bromination of the corresponding methylene precursor using reagents like N-bromosuccinimide (NBS) under radical initiation. Optimization of solvent polarity (e.g., CCl₄ vs. THF) and temperature (0–25°C) is critical to minimize side reactions. Purification often involves column chromatography with ethyl acetate/hexane gradients .
  • Data Contradiction : Some protocols report low yields (<50%) due to steric hindrance from the bicyclo[1.1.1]pentane core, while others achieve >70% by using photochemical activation .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

  • Methodology : Use a combination of:

  • ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm in ¹H; ~28 ppm in ¹³C) and bromomethyl protons (δ ~3.5–4.0 ppm, split due to coupling with adjacent carbons).
  • X-ray crystallography : Resolves the bicyclo[1.1.1]pentane geometry and bromine positioning.
  • HRMS : Confirm molecular ion peaks (e.g., [M+Na]⁺ at m/z ~310–315) .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodology : Accelerated stability studies (40°C/75% RH) paired with HPLC-MS monitoring show degradation via hydrolysis of the ester group or bromine displacement. Store at –20°C under inert gas (argon) to extend shelf life >6 months. Avoid exposure to moisture or light .

Advanced Research Questions

Q. How does the bicyclo[1.1.1]pentane scaffold influence the reactivity of the bromomethyl group in cross-coupling reactions?

  • Methodology : The strained bicyclic system enhances electrophilicity at the bromomethyl carbon, enabling efficient Suzuki-Miyaura couplings with aryl boronic acids. Compare kinetics (via <sup>19</sup>F NMR monitoring) with non-strained analogs to quantify rate acceleration .
  • Data Contradiction : Some studies report incomplete coupling due to steric hindrance; ligand screening (e.g., SPhos vs. XPhos) resolves this .

Q. What analytical strategies can resolve conflicting data on the compound’s solubility in polar vs. non-polar solvents?

  • Methodology : Perform phase-solubility studies using UV-Vis spectroscopy or gravimetric analysis. Conflicting reports arise from impurities (e.g., residual tert-butanol). Pre-purify via recrystallization (hexane/EtOAc) and validate with DSC/TGA .

Q. How can this compound be utilized as a bifunctional building block in drug discovery?

  • Methodology : The tert-butyl ester acts as a protective group, while the bromomethyl moiety enables alkylation of nucleophiles (e.g., amines, thiols). Case study: Synthesis of constrained peptidomimetics via sequential deprotection and functionalization .

Q. What safety protocols are critical for handling this brominated compound in large-scale reactions?

  • Methodology :

  • PPE : Nitrile gloves, goggles, and fume hoods.
  • Waste Disposal : Quench residual bromine with Na2S2O3 before aqueous neutralization.
  • Emergency Response : For spills, use activated carbon and avoid direct contact due to potential skin sensitization .

Data Analysis and Experimental Design

Q. How to design a kinetic study to compare the bromomethyl group’s reactivity with other halogenated analogs?

  • Experimental Design :

Use pseudo-first-order conditions with excess nucleophile (e.g., NaN3).

Monitor reaction progress via <sup>1</sup>H NMR or GC-MS.

Calculate activation parameters (ΔH‡, ΔS‡) using Eyring plots.

  • Key Variables : Solvent dielectric constant, temperature (–20°C to 50°C), and steric effects of substituents .

Q. What computational methods validate the steric and electronic effects of the bicyclo[1.1.1]pentane core?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess bond angles/strain energy.
  • NBO Analysis : Quantify hyperconjugative interactions stabilizing the bromomethyl group .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate

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